



Application Notes and Protocols for DWP-05195 Administration in Rodent Models

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | DWP-05195 | |
| Cat. No.: | B15577635 | Get Quote |

Note to the Reader: As of late 2025, publicly available scientific literature and clinical trial data are limited regarding the administration of **DWP-05195** specifically in rodent models. The primary research available focuses on a first-in-human clinical study. Therefore, the following application notes and protocols are presented as a generalized framework based on standard practices for evaluating novel therapeutic compounds in preclinical rodent studies. The specific parameters and methodologies would need to be adapted once data from **DWP-05195** rodent studies become available.

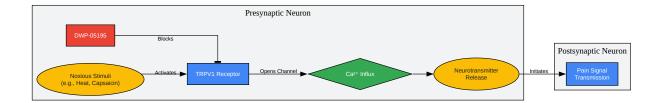
Introduction

DWP-05195 is a novel antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling.[1] As a TRPV1 antagonist, DWP-05195 holds promise for the management of various pain conditions.[1] Preclinical evaluation in rodent models is a critical step to characterize the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile of a new chemical entity like **DWP-05195** before advancing to human trials. This document provides a template for the experimental protocols and data presentation for such studies.

Mechanism of Action: TRPV1 Antagonism

The proposed mechanism of action for **DWP-05195** is the inhibition of the TRPV1 receptor. This action is expected to block the downstream signaling cascade initiated by noxious stimuli, thereby producing an analgesic effect.





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Caption: Proposed mechanism of **DWP-05195** as a TRPV1 antagonist.

Quantitative Data Summary (Hypothetical)

The following tables are templates for summarizing key data from rodent studies.

Table 1: Hypothetical Pharmacokinetic Parameters of DWP-05195 in Sprague-Dawley Rats

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
|-------------------------------|--------------------------------|---|
| Cmax (ng/mL) | Data Not Available | Data Not Available |
| Tmax (h) | Data Not Available | Data Not Available |
| AUC ₀ _t (ng·h/mL) | Data Not Available | Data Not Available |
| Half-life (t½) (h) | Data Not Available | Data Not Available |
| Bioavailability (%) | Data Not Available | N/A |
| Clearance (mL/min/kg) | Data Not Available | Data Not Available |
| Volume of Distribution (L/kg) | Data Not Available | Data Not Available |

Table 2: Hypothetical Efficacy of **DWP-05195** in a Rodent Pain Model (e.g., Hot Plate Test)



| Treatment Group | Dose (mg/kg, p.o.) | Latency to Response (seconds) | % Maximum Possible Effect (%MPE) |
|-----------------------------------|--------------------|-------------------------------------|----------------------------------|
| Vehicle Control | 0 | Data Not Available | Data Not Available |
| DWP-05195 | 3 | Data Not Available | Data Not Available |
| DWP-05195 | 10 | Data Not Available | Data Not Available |
| DWP-05195 | 30 | Data Not Available | Data Not Available |
| Positive Control (e.g., Morphine) | 5 | Data Not Available | Data Not Available |

Experimental Protocols

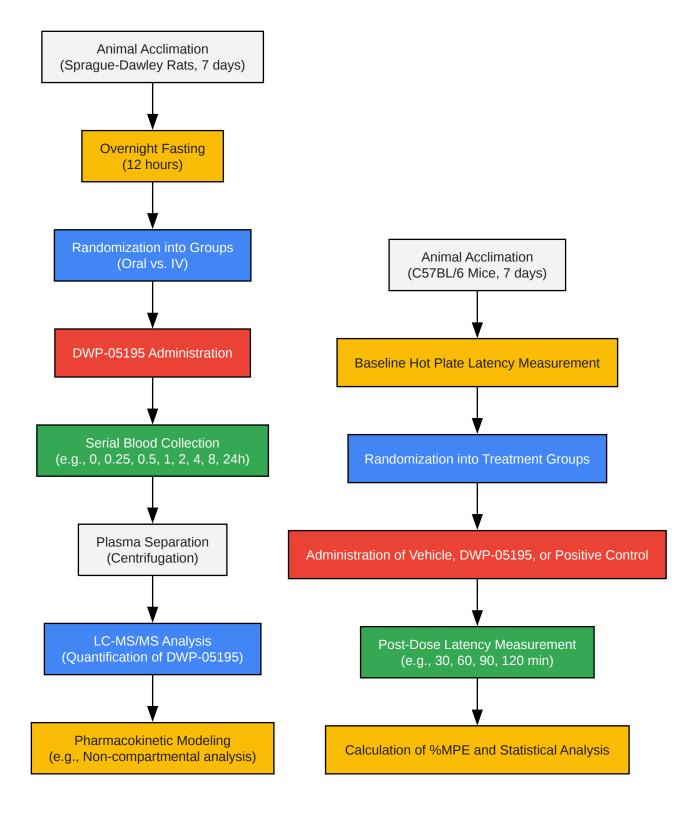
The following are generalized protocols for key experiments that would be conducted to evaluate **DWP-05195** in rodent models.

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of **DWP-05195** following oral and intravenous administration in rats.

Workflow:





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References

- 1. A first-in-human, double-blind, placebo-controlled, randomized, dose escalation study of DWP05195, a novel TRPV1 antagonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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